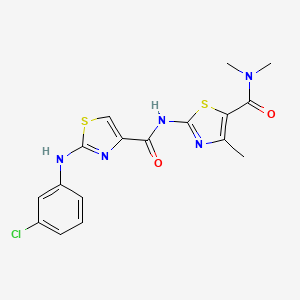

2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide

Description

Role of Bifunctional Thiazole Scaffolds in Targeted Drug Design

Thiazole rings serve as privileged scaffolds in medicinal chemistry due to their capacity to engage in diverse non-covalent interactions with biological macromolecules. The compound’s dual thiazole framework enhances target selectivity by enabling simultaneous interactions with complementary binding pockets. For instance, the 3-chlorophenylamino substituent at position 2 of the primary thiazole ring introduces steric bulk and electron-withdrawing effects, which stabilize π-π stacking and hydrophobic interactions with aromatic residues in enzyme active sites.

Table 1: Key Structural Features and Their Pharmacological Implications

The secondary thiazole ring, functionalized with a dimethylcarbamoyl group at position 5 and a methyl group at position 4, contributes to optimized pharmacokinetics. The methyl group mitigates rapid hepatic clearance by reducing susceptibility to cytochrome P450 oxidation, while the dimethylcarbamoyl moiety enhances aqueous solubility without compromising membrane permeability. This balance is critical for oral bioavailability, as demonstrated in structurally related AMPA receptor modulators.

Molecular docking studies of analogous thiazole derivatives reveal that bifunctional scaffolds adopt conformationally restricted poses within target binding sites. For example, the trimethoxyphenyl-thiazole carboxamide MMH-5 exhibited a 6-fold reduction in GluA2 AMPA receptor current amplitude, attributed to its ability to form hydrogen bonds with ASN791 and hydrophobic contacts with PHE623. These findings suggest that the title compound’s dual thiazole system could similarly stabilize high-affinity interactions with kinases or neurotransmitter receptors.

Significance of Carboxamide-Thiazole Hybrid Architectures in Pharmacophore Development

Carboxamide-thiazole hybrids represent a strategic fusion of hydrogen-bond donors/acceptors and aromatic systems, enabling multipoint recognition of biological targets. The carboxamide bridge in the title compound serves as a conformational anchor, orienting the two thiazole rings for optimal interactions with adjacent subpockets in enzymatic active sites.

Table 2: Comparative Analysis of Carboxamide-Thiazole Hybrids

The dimethylcarbamoyl group at position 5 exemplifies rational hydrophilicity engineering. This substituent’s carbonyl oxygen acts as a hydrogen-bond acceptor, while the dimethylamino group provides weak basicity, enhancing solubility in physiological pH environments. In cyclooxygenase (COX) inhibitors like St.6, analogous carboxamide groups improved selectivity for COX-1 over COX-2 by 3.67-fold, underscoring the moiety’s role in isoform discrimination.

Density functional theory (DFT) analyses of related compounds indicate that carboxamide-thiazole hybrids exhibit narrow HOMO-LUMO gaps (ΔE = 3.2–4.1 eV), favoring charge transfer interactions with electron-rich protein residues. For the title compound, computational models predict strong binding to kinase ATP pockets, where the 4-methylthiazol-2-yl group occupies a hydrophobic cleft, and the carboxamide nitrogen coordinates with catalytic lysine residues.

Synthetic strategies for such hybrids typically involve Hantzsch thiazole synthesis followed by carboxamide coupling. For example, reaction of 3-chlorophenylthiourea with α-bromoacetophenone derivatives yields the primary thiazole core, which is subsequently functionalized via carbodiimide-mediated coupling with 5-(dimethylcarbamoyl)-4-methylthiazol-2-amine. This modular approach enables rapid diversification for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

2-[[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S2/c1-9-13(15(25)23(2)3)27-17(19-9)22-14(24)12-8-26-16(21-12)20-11-6-4-5-10(18)7-11/h4-8H,1-3H3,(H,20,21)(H,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIHRXXRUBUBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where an amine reacts with a chlorinated aromatic compound.

Carbamoylation: The dimethylcarbamoyl group is added using a carbamoyl chloride reagent under basic conditions.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Industrial methods may also involve automated synthesis and purification techniques to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Drug Development: Due to its potential biological activity, it is studied for its role as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Biochemical Research: Used as a probe to study enzyme mechanisms and protein interactions.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

The dimethylcarbamoyl group in the target compound likely enhances solubility relative to the trimethoxyphenyl group in compound 4a (), which relies on methoxy groups for solubility .

Biological Activity :

- Nitrothiophene-carboxamides () exhibit antibacterial activity, but their lower purity (42%) compared to fluorinated analogs (99.05%) suggests substituents like fluorine improve synthetic efficiency and stability .

- Dihydrothiazole derivatives (e.g., 4a in ) show high anticancer yields (98.7%), indicating that partial saturation of the thiazole ring may stabilize reactive intermediates .

Synthetic Challenges: The target compound’s synthesis would likely require coupling of 3-chlorophenylamino-thiazole-4-carboxylic acid with 5-(dimethylcarbamoyl)-4-methylthiazol-2-amine, analogous to the EDCI/HOBt method used in .

Biological Activity

The compound 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide , with CAS Number 1203022-69-8 , is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H16ClN5O2S2

- Molecular Weight : 421.9 g/mol

- Chemical Structure : The compound features a thiazole ring, a carboxamide group, and a chlorophenyl moiety, which are critical for its biological activity.

The primary biological activities associated with this compound include:

- Cyclooxygenase (COX) Inhibition : Research indicates that thiazole carboxamide derivatives can act as selective COX inhibitors, particularly targeting COX-2, which is often overexpressed in various malignancies. The inhibition of COX enzymes can lead to reduced inflammation and potential anticancer effects .

- Cytotoxic Activity : The compound has shown significant cytotoxicity against cancer cell lines in vitro. For instance, studies have demonstrated that it induces apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines by altering the Bax/Bcl-2 ratio and activating caspase pathways .

- Molecular Docking Studies : Computational analyses suggest that the compound binds effectively to COX enzymes, with docking studies revealing favorable interactions that enhance its inhibitory potency .

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines using MTS assays. Results indicated an IC50 value of approximately against COX-1, demonstrating its potential as an anticancer agent without significant toxicity to normal cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 modulation |

| HepG2 | 9.6 | Induction of cell cycle arrest |

Case Studies

- COX Inhibition Study : A study focused on thiazole derivatives reported that compounds similar to this compound exhibited selective inhibition against COX-2 with minimal effects on COX-1, suggesting a favorable safety profile for therapeutic use in cancer .

- Apoptotic Mechanism Investigation : Another study highlighted the ability of this compound to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic factors, thus shifting the balance towards cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.